molecular formula C6H7N3S2 B1366772 2-Formylthiophene thiosemicarbazone CAS No. 5351-91-7

2-Formylthiophene thiosemicarbazone

Cat. No. B1366772
CAS RN: 5351-91-7
M. Wt: 185.3 g/mol
InChI Key: YNTKURSKMLATKI-XBXARRHUSA-N
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Description

2-Formylthiophene thiosemicarbazone is a derivative of thiosemicarbazone, an organosulfur compound . Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . They have been the subject of many studies in recent years due to their biological activities and pharmacological properties .


Synthesis Analysis

Thiosemicarbazones are synthesized by condensing a thiosemicarbazide with an aldehyde or ketone . In a study, 22 thiosemicarbazone derivatives were synthesized .


Molecular Structure Analysis

The CSN3 core atoms of thiosemicarbazones are coplanar . The structure of 2-Formylthiophene thiosemicarbazone is yet to be fully elucidated.


Chemical Reactions Analysis

Thiosemicarbazones have been demonstrated to be effective in both tetrahydropyranylation and 2-deoxygalactosylation reactions . They have also shown potential anti-cancer effects by targeting several biological processes, including DNA metabolism .

Scientific Research Applications

1. Antitumor Properties and DNA Synthesis Inhibition

2-Formylthiophene thiosemicarbazone has been studied for its antitumor properties. It has been found to inhibit DNA synthesis in mammalian cells, a process essential for cancer cell proliferation. For instance, α-(N)-heterocyclic thiosemicarbazones have been shown to possess antitumor properties through the inhibition of DNA synthesis, and this inhibitory action is likely due to iron coordination (Borges, Paniago, & Beraldo, 1997). Additionally, 2-formylthiophene thiosemicarbazone derivatives have demonstrated significant antiamoebic and antitrichomonal activities, which further indicates their potential in cancer treatment (Bharti, Husain, Gonzalez Garza, Cruz-Vega, Castro-Garza, Mata-Cárdenas, Naqvi, & Azam, 2002).

2. Application in Metal Complex Synthesis and Characterization

Thiosemicarbazones, including 2-formylthiophene thiosemicarbazone, are notable for their ability to form metal complexes. These complexes are important for various applications in inorganic and bioinorganic chemistry. A study by Cowley et al. (2003) details the synthesis and characterization of rhenium(III) complexes where 2-formylpyridine thiosemicarbazone acts as a ligand (Cowley, Dilworth, Donnelly, & Woollard-Shore, 2003). Additionally, palladium complexes with 2-formylpyridine thiosemicarbazone have been synthesized and studied for their spectral and catalytic properties, highlighting the versatility of thiosemicarbazones in coordination chemistry (Paul, Butcher, & Bhattacharya, 2015).

3. Ribonucleotide Reductase Inhibition

One of the key mechanisms by which 2-formylthiophene thiosemicarbazone exerts its biological effects is through the inhibition of ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, making its inhibition a potential strategy for cancer therapy. A study highlights the role of γ-(N)-heterocyclic carboxaldehyde thiosemicarbazones in inhibiting ribonucleotide reductase, suggesting a potential mechanism of action for 2-formylthiophene thiosemicarbazone (Sartorelli, 1979).

4. Interaction with Biological Systems

The interaction of 2-formylthiophene thiosemicarbazone with various biochemical systems has been explored to understand its behavior and potential therapeutic applications in vivo. Studies indicate that this compound can remove iron from ferritin to form stable complexes, suggesting its potential role in iron metabolism and as a therapeutic agent in diseases related to iron dysregulation (Antholine, Knight, Whelan, & Petering, 1977).

5. Antimicrobial and Antioxidant Activities

Thiosemicarbazones, including 2-formylthiophene thiosemicarbazone, have been shown to exhibit antimicrobial and antioxidant activities. This broadens their potential application beyond anticancer therapy. A study by Meeran and Ravisankar (2020) discusses the synthesis of substituted thiosemicarbazones and their evaluation for antimicrobial and antioxidant activities (Meeran & Ravisankar, 2020).

properties

IUPAC Name

[(E)-thiophen-2-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTKURSKMLATKI-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylthiophene thiosemicarbazone

CAS RN

5351-91-7
Record name 2-Thiophenecarboxaldehyde, thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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